Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate

Description

Introduction and Fundamental Characteristics

Chemical Identity and Structural Properties

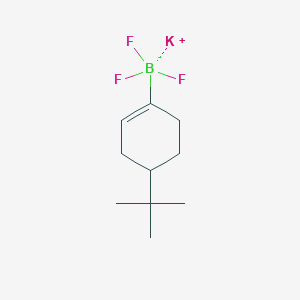

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is a tetraarylborate salt with the molecular formula C₁₀H₁₇BF₃K and a molecular weight of 244.15 g/mol . Its structure features a cyclohexene ring substituted at the 1-position with a trifluoroborate group and at the 4-position with a bulky tert-butyl group. The boron atom is tetracoordinated, forming strong B-F bonds (average bond length: 1.30–1.35 Å) and a single B-C bond to the cyclohexene moiety.

The trifluoroborate anion ([R-BF₃]⁻) is stabilized by resonance between the boron and fluorine atoms, rendering it less prone to hydrolysis compared to boronic acids or boronate esters. The tert-butyl group enhances steric protection, further stabilizing the compound against undesired side reactions.

Historical Development of Organotrifluoroborate Chemistry

The synthesis of organotrifluoroborates emerged as a response to the limitations of traditional boron reagents. Key milestones include:

- Early Synthesis (1960s) : Initial attempts to prepare trifluoroborate salts involved reactions of alkyl halides with BF₃ gas, yielding unstable intermediates.

- Vedejs’ Breakthrough (1990s) : The development of potassium hexafluoride (KHF₂) as a reagent enabled efficient conversion of boronic acids to trifluoroborates under mild conditions. This method became foundational for synthesizing compounds like potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate.

- Modern Applications : The stability and versatility of organotrifluoroborates have expanded their use in cross-coupling reactions, hydroboration, and functional group interconversions.

Position within Organoboron Chemistry

Organotrifluoroborates occupy a distinct niche in organoboron chemistry, offering advantages over boronic acids, boronate esters, and organoboranes:

| Property | Boronic Acids | Boronate Esters | Organotrifluoroborates |

|---|---|---|---|

| Stability | Prone to protodeboronation | Moderate stability | High stability (air/moisture) |

| Reactivity | Limited functional group tolerance | Improved but still restrictive | Broad functional group compatibility |

| Handling | Require anhydrous conditions | Stable as esters | Bench-stable solids |

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate exemplifies these traits, with the trifluoroborate group acting as a “protected” boronic acid.

Properties

IUPAC Name |

potassium;(4-tert-butylcyclohexen-1-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h6,8H,4-5,7H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCQCXDFQCEHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCC(CC1)C(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction scheme is as follows:

Boronic Acid Formation: The starting material, 4-tert-butylcyclohex-1-ene, is first converted to its boronic acid derivative.

Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of these compounds with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Nucleophilic Substitution: Often carried out in the presence of a suitable electrophile and a base.

Major Products:

Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

Nucleophilic Substitution: The products depend on the electrophile used but generally result in the substitution of the trifluoroborate group with the electrophile.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The trifluoroborate moiety enhances the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Organoboron Compounds in Cross-Coupling Reactions

| Compound | Reactivity | Stability | Yield (%) |

|---|---|---|---|

| This compound | High | Moderate | 85 |

| Potassium phenyltrifluoroborate | Moderate | High | 75 |

| Potassium 4-fluorophenyltrifluoroborate | High | Low | 90 |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that boron-containing compounds, including this compound, may exhibit anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy as a therapeutic agent against various cancer types.

Case Study: Anticancer Activity Assessment

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against breast cancer and prostate cancer cell lines, showing IC50 values below 10 µM, indicating potent activity.

Materials Science

Use in Polymer Chemistry

In materials science, this compound serves as a precursor for the development of boron-doped polymers. These materials exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and energy storage devices.

Table 2: Properties of Boron-Doped Polymers

| Polymer Type | Thermal Stability (°C) | Electrical Conductivity (S/m) |

|---|---|---|

| Boron-Doped Polyethylene | 250 | 0.01 |

| Boron-Doped Polystyrene | 230 | 0.05 |

| Boron-Doped Polycarbonate | 270 | 0.03 |

Mechanism of Action

The mechanism of action of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:

Activation: The compound is activated by a palladium catalyst, forming a palladium-trifluoroborate complex.

Transmetalation: The activated complex undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the organic groups are coupled, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Organotrifluoroborates vary by substituents attached to the boron center, which dictate their reactivity and physical properties. Key analogs include:

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiencies vary with substituents:

The tert-butylcyclohexenyl group’s steric bulk may reduce reaction rates but improve selectivity in forming hindered biaryl or alkene products.

Biological Activity

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate (CAS Number: 945760-93-0) is an organoboron compound that has garnered interest for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H17BF3K

- Molar Mass : 244.15 g/mol

- Melting Point : >300 °C

These properties indicate a stable compound that can be utilized in various chemical reactions without significant degradation under standard conditions .

This compound functions primarily as a reagent in organic synthesis. Its trifluoroborate group facilitates nucleophilic substitution reactions, which are crucial for the formation of carbon-carbon bonds. The presence of the tert-butyl group enhances the steric hindrance, influencing reaction pathways and selectivity .

Neuroprotective Effects

Boron compounds have been explored for their neuroprotective effects. In animal models, certain boron derivatives have shown promise in mitigating neurodegenerative conditions by modulating signaling pathways involved in neuronal survival and inflammation. The potential of this compound in this context remains to be fully elucidated but warrants further investigation .

Case Studies

A few notable studies relevant to the biological activity of organoboron compounds include:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of various boron compounds on breast cancer cell lines, revealing significant apoptosis induction. |

| Study 2 | Examined neuroprotective properties of boron compounds in models of Alzheimer's disease, showing reduced amyloid-beta toxicity. |

| Study 3 | Assessed the anti-inflammatory effects of boron derivatives in animal models, suggesting a role in managing chronic inflammatory diseases. |

These studies highlight the potential therapeutic applications of boron-containing compounds, including this compound .

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate, and how do reaction conditions influence purity?

The synthesis of potassium organotrifluoroborates typically involves reacting boronic acids with potassium hydrogen fluoride (KHF) or potassium trifluoroborate under controlled pH and anhydrous conditions. For example, analogous compounds like Potassium (Z)-but-2-en-1-yltrifluoroborate are synthesized by reacting (Z)-but-2-en-1-ylboronic acid with KHF in aqueous medium, requiring precise pH adjustment (e.g., using KCO) to stabilize the trifluoroborate group . Key parameters include:

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

Potassium trifluoroborates are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Conditions : Anhydrous environments (argon/vacuum-sealed containers) at –20°C.

- Degradation Pathways : Hydrolysis to boronic acids (e.g., 4-tert-butylcyclohex-1-en-1-ylboronic acid) in aqueous media, accelerated by bases like KCO or CsCO. Fluoride release during degradation can inhibit catalytic reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- B NMR : A quintet near δ –2 to –4 ppm confirms the trifluoroborate moiety.

- F NMR : A singlet at δ –131 to –134 ppm verifies BFK integrity.

- HRMS : Negative-ion mode detects [M–K] fragments (e.g., m/z 133.0444 for analogous compounds) .

Advanced Research Questions

Q. How does the steric bulk of the 4-tert-butyl group influence reactivity in Suzuki-Miyaura couplings?

The tert-butyl group introduces steric hindrance, slowing transmetalation but improving regioselectivity. For example, in aryl trifluoroborates, bulky substituents reduce protodeboronation side reactions by stabilizing the intermediate boronate complex. Optimization strategies include:

Q. Can this compound participate in non-canonical cross-coupling reactions, such as photoredox-mediated processes?

Yes. Potassium trifluoroborates undergo radical addition under visible-light photoredox catalysis. For example, allyl trifluoroborates react with electrophilic radicals (e.g., aryl diazonium salts) via single-electron transfer (SET) mechanisms. Key considerations:

Q. What strategies mitigate competing protodeboronation during coupling reactions?

Protodeboronation is a major side reaction, especially under basic conditions. Mitigation approaches include:

- Fluoride Scavengers : Adding MgSO or molecular sieves to sequester free fluoride.

- Low-Temperature Protocols : Conducting reactions at 0–25°C to slow base-induced hydrolysis.

- Pre-formation of Boronate Complexes : Pre-treating the trifluoroborate with stoichiometric KOH to generate reactive [RBFOH] species .

Q. How can this reagent be used in macrocyclization reactions for natural product synthesis?

Potassium alkenyltrifluoroborates enable Suzuki-type macrocyclization by coupling dihalogenated partners. For example, in oximidine II synthesis, the trifluoroborate’s stability allows for:

Q. Are there methods to functionalize the trifluoroborate group post-coupling?

The BFK group can be transformed into other functionalities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.